molecular formula C8H13N3OS B7894498 (S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide

(S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide

Cat. No.: B7894498
M. Wt: 199.28 g/mol
InChI Key: PLWQFCGVNGSLPA-ZBHICJROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide is a chiral chemical compound featuring a 2-aminothiazole core, a privileged scaffold in medicinal chemistry and drug discovery. The 2-aminothiazole structure is widely recognized for its diverse biological activities, making it a valuable template for developing novel therapeutic agents. Research into similar compounds has demonstrated potential in areas such as anticancer, anti-inflammatory, and antimicrobial activities . For instance, various 2-aminothiazole derivatives have been designed and synthesized as potential antitumor agents, showing anti-proliferative effects on human cancer cell lines . Furthermore, the scaffold's significance extends to its role as a key intermediate in multi-step synthetic pathways for more complex heterocyclic compounds, which are evaluated for various pharmacological properties . The specific stereochemistry ((S)-configuration) and the propionamide side chain in this compound may influence its binding affinity and interaction with biological targets, offering a point of diversification for structure-activity relationship (SAR) studies. This makes it a compound of interest for researchers in chemical biology and pharmaceutical development who are exploring new ligands or inhibitors. The product is provided for research purposes to support these investigations. Please Note: This product is intended for research and development use only, strictly in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-[1-(1,3-thiazol-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-5(9)7(12)11-6(2)8-10-3-4-13-8/h3-6H,9H2,1-2H3,(H,11,12)/t5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWQFCGVNGSLPA-ZBHICJROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(C)C1=NC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Stereochemical Control

Enantioselective Synthesis of the (S)-Propionamide Moiety

The (S)-propionamide moiety, which is structurally analogous to the amino acid (S)-alanine, is a critical chiral component of the target molecule. Its synthesis in an enantiomerically pure form is a key challenge that requires precise stereochemical control. rijournals.com Asymmetric synthesis, which utilizes chiral catalysts, auxiliaries, or reagents, is the most direct approach to selectively produce the desired (S)-enantiomer. researchgate.net

One powerful strategy is the use of chiral auxiliaries, such as those employed in Evans' asymmetric aldol (B89426) reactions. In a related synthesis, a propionamide (B166681) derived from an Evans' chiral auxiliary was used to achieve a highly syn-selective asymmetric aldol reaction, which could then be further modified to achieve the desired stereochemistry. mdpi.com The auxiliary, being a single enantiomer, directs the stereochemical outcome of the reaction and can be removed and recycled after the desired chiral center is established.

Another approach involves the stereoselective reduction of a prochiral precursor. Polyketide synthase (PKS) systems in nature, for instance, exercise remarkable control over stereochemistry. Ketoreductase (KR) domains within these systems can selectively reduce a 2-methyl-3-ketoacyl intermediate to a specific diastereomer, controlling two adjacent chiral centers simultaneously. nih.gov While direct enzymatic synthesis might not be scalable, these biological systems provide a blueprint for developing highly selective chemical catalysts that can perform similar transformations.

The synthesis of the (S)-propionamide moiety can be summarized by these key approaches:

Use of Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereoselective formation of the desired enantiomer.

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other.

Resolution of Racemates: Separating a 50:50 mixture of enantiomers, although this is often less efficient as it discards half of the material.

Control over the stereochemistry at this early stage is crucial to avoid the formation of diastereomers in later steps, which can be difficult and costly to separate. canada.ca

Strategic Construction and Derivatization of the Thiazole (B1198619) Heterocycle

The thiazole ring is a common scaffold in many biologically active compounds due to its unique electronic properties and ability to engage in various intermolecular interactions. bohrium.comresearchgate.netbpasjournals.com The construction of the 2-substituted thiazole core of the target molecule can be achieved through several established synthetic routes.

The most prominent and widely used method is the Hantzsch thiazole synthesis . derpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thioamide. derpharmachemica.comwjrr.org For the synthesis of the required 1-(thiazol-2-yl)ethanamine (B1319738) precursor, this would involve reacting a suitable thioamide with a 3-halobutan-2-one derivative. The versatility of the Hantzsch reaction allows for the introduction of various substituents onto the thiazole ring by choosing appropriately substituted starting materials. derpharmachemica.comnih.gov

Other notable methods for thiazole ring construction include:

Cook-Heilborn Synthesis: This method produces 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide or isothiocyanates. pharmaguideline.com

Tcherniac's Synthesis: This route provides 2-substituted thiazoles through the hydrolysis of α-thiocyanoketones. pharmaguideline.com

Once the thiazole heterocycle is formed, further derivatization can be performed to introduce or modify functional groups. The thiazole ring exhibits distinct reactivity at its different positions. The proton at the C2 position is the most acidic, allowing for deprotonation with strong bases like organolithium reagents, followed by reaction with various electrophiles. pharmaguideline.com Electrophilic substitution reactions, such as halogenation or sulfonation, typically occur at the C5 position, which is the most electron-rich. pharmaguideline.com These derivatization strategies offer flexibility in the synthesis, allowing for late-stage modifications to the molecule.

Synthetic MethodStarting MaterialsKey FeaturesReference
Hantzsch Synthesisα-Haloketones, Thioamides/ThioureasHighly versatile; allows for diverse substitutions on the thiazole ring. derpharmachemica.com
Cook-Heilborn Synthesisα-Aminonitriles, Dithioacids/CS₂Leads to the formation of 5-aminothiazoles. pharmaguideline.com
Tcherniac's Synthesisα-ThiocyanoketonesInvolves hydrolysis or reaction with sulfur compounds to yield 2-substituted thiazoles. pharmaguideline.com

Amide Bond Formation Strategies and Optimization

The formation of the amide bond linking the (S)-propionamide moiety and the 1-(thiazol-2-yl)ethylamine fragment is arguably the most critical coupling reaction in the entire synthesis. Amide bond formation is one of the most frequently used reactions in medicinal chemistry. nih.govresearchgate.net The reaction involves the coupling of a carboxylic acid with an amine, a process that typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.

A wide array of coupling reagents has been developed for this purpose. Common reagents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization of the chiral center. nih.govresearchgate.net Uronium-based reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are also highly effective, particularly for coupling challenging or electron-deficient amines. researchgate.net

Optimization of the amide coupling reaction is critical to ensure high yield and, most importantly, to preserve the stereochemical integrity of the (S)-propionamide fragment. Factors to consider during optimization include:

Choice of Coupling Reagent and Additives: Different reagents have varying efficiencies depending on the specific substrates. nih.govresearchgate.net

Solvent: Solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used. nih.govacs.org

Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N) is often required to neutralize acids formed during the reaction. nih.gov

Reaction Temperature and Time: Lower temperatures are often employed to prevent racemization of the α-chiral center of the amino acid derivative. acs.org

Coupling Reagent SystemCommon AbbreviationTypical ConditionsKey Advantages
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-HydroxybenzotriazoleEDC / HOBtDCM or DMF, DIPEA, Room TempWidely used, water-soluble byproducts. nih.gov
N,N′-Dicyclohexylcarbodiimide / 4-DimethylaminopyridineDCC / DMAPDCM, Room TempEffective for esterifications and amidations. nih.gov
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUDMF, DIPEA, Room TempHighly efficient, good for sterically hindered or electron-poor substrates. researchgate.net
Tris(2,2,2-trifluoroethyl) borateB(OCH₂CF₃)₃MeCN, open to airOperationally simple, avoids aqueous workup. acs.org

Chemo-, Regio-, and Stereoselective Synthetic Approaches

A successful synthesis of (S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide hinges on the precise control of selectivity at multiple levels. nih.gov

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, during the amide bond formation, the coupling reagent must selectively activate the carboxylic acid of the propionamide moiety without reacting with the amino group (which is typically protected) or any functional groups on the thiazole ring. The use of protecting groups, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) for the amine, is essential to achieve this control. acs.org

Regioselectivity: This is crucial during the synthesis and derivatization of the thiazole ring. For example, in the Hantzsch synthesis, the regiochemical outcome depends on the nature of the substituents on the α-haloketone and the thioamide. When derivatizing the pre-formed thiazole, the inherent electronic properties of the ring direct incoming electrophiles primarily to the C5 position, demonstrating regiocontrol. pharmaguideline.com

Stereoselectivity: As discussed previously, establishing and maintaining the (S)-configuration at the α-carbon of the propionamide moiety is paramount. rijournals.com This is achieved through enantioselective synthesis of this fragment and by using optimized, mild coupling conditions for the amide bond formation that prevent epimerization (the conversion of the (S)-enantiomer to the (R)-enantiomer). canada.caacs.org

Development of Efficient and Scalable Synthetic Routes

Transitioning a synthetic route from a small-scale laboratory setting to large-scale industrial production presents a unique set of challenges. An efficient and scalable route for this compound must be cost-effective, safe, and environmentally sustainable.

Key considerations for developing a scalable synthesis include:

Process Optimization: Reaction conditions are fine-tuned to maximize yield, minimize reaction times, and reduce the formation of impurities. This involves optimizing temperature, pressure, catalyst loading, and reagent stoichiometry.

Reagent and Solvent Selection: Expensive or hazardous reagents used in initial discovery syntheses are often replaced with cheaper, safer, and more environmentally benign alternatives. For example, catalytic methods are preferred over stoichiometric reagents. researchgate.netmdpi.com

Purification: Chromatographic purification, which is common in the lab, is often impractical and expensive on a large scale. Developing routes that yield products of high purity, which can be isolated by crystallization or simple extraction, is a major goal. acs.org

Solid-Phase Synthesis: For creating libraries of related compounds or for certain scalable processes, solid-phase synthesis can be an efficient approach. In this technique, one of the starting materials is attached to a solid support (a resin), and reagents are passed over it in solution. This simplifies purification, as byproducts and excess reagents are simply washed away. nih.gov

The development of a robust and scalable process is an iterative one, requiring close collaboration between chemists and chemical engineers to ensure that the synthesis is not only chemically sound but also economically viable and safe to operate on a large scale.

Elucidation of Structure Activity Relationships Sar

Investigating the Role of the Thiazole (B1198619) Ring Substitution Patterns

The substitution pattern on the thiazole ring is a pivotal determinant of biological activity in 2-aminothiazole (B372263) derivatives. The electronic and steric properties of substituents at the C4 and C5 positions can drastically alter a compound's affinity for its biological target.

In studies of 2-aminothiazoles designed as antimicrobial agents, the nature of the substituent at the C4 position has been shown to be critical. For a series of antitubercular compounds, a 2-pyridyl moiety at the C4 position was found to be essential for potency and largely intolerant to modification. nih.govnih.gov Conversely, other studies have shown that substituting the C4 position with an aryl group, such as a p-bromophenyl ring, can enhance antifungal and antitubercular activities. nih.gov This suggests that the C4 position is often involved in key interactions within the binding site, where specific aromatic or heteroaromatic features are required.

SAR analyses have also revealed that the electronic nature of substituents on a C4-phenyl ring influences activity. Both electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -NO₂) have been found to be beneficial for the antimicrobial activity of certain 2,4-disubstituted thiazole derivatives, indicating that both hydrogen bond accepting capability and altered ring electronics can positively modulate interactions. mdpi.com

The C5 position of the thiazole ring also offers a valuable point for modification. In some series, the introduction of an acyl group at this position was necessary for antibacterial activity. nih.gov Furthermore, for certain 2-aminothiazole-5-carboxamides, the presence of a carboxanilide side chain at C5 was significant for their cytostatic effects, highlighting the importance of this position for extending the molecule into subpockets of a target's active site. mdpi.com

Substitution PositionSubstituent TypeObserved Effect on ActivityCompound SeriesReference
C42-PyridylIntolerant to modification; essential for potencyAntitubercular 2-aminothiazoles nih.govnih.gov
C4p-BromophenylIncreased antifungal and antitubercular activityAntimicrobial thiazoles nih.gov
C4-Phenylp-NO₂ (EWG)Beneficial for antimicrobial activity2,4-disubstituted thiazoles mdpi.com
C4-Phenylp-OCH₃ (EDG)Beneficial for antimicrobial activity2,4-disubstituted thiazoles mdpi.com
C5Acyl groupConferred antibacterial activityAntimicrobial thiazoles nih.gov
C5CarboxanilideSignificant for cytostatic effects2-aminothiazole-5-carbamides mdpi.com

Conformational Analysis and its Influence on Molecular Recognition

Computational and crystallographic studies on model peptides containing thiazole-amino acid residues reveal a strong preference for a unique semi-extended β2 conformation. nih.govnih.gov This preferred conformation is primarily stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and the nitrogen atom of the thiazole ring (NTzl). nih.govnih.gov This intramolecular interaction locks the torsional angles (φ, ψ) and presents a well-defined three-dimensional structure for molecular recognition by a receptor or enzyme.

Furthermore, the sulfur atom of the thiazole ring plays a crucial role beyond simple sterics. Its sp² hybridization and larger size compared to carbon or nitrogen allow it to participate in unique non-bonding interactions, such as S···O contacts with carbonyl oxygen atoms. nih.gov These sulfur-chalcogen interactions are comparable in energy to a typical hydrogen bond and can further stabilize a specific bound conformation, improving binding affinity and selectivity. nih.gov The constrained, predictable conformation enforced by the thiazole ring is therefore a key factor in its success as a scaffold in medicinal chemistry, as it facilitates a more precise and favorable interaction with the target protein. uq.edu.aunih.gov

Impact of Amino Acid Side Chain and N-Terminal Modifications

Modifications to the amino acid portion and the N-terminus (the 2-amino group of the thiazole) are critical for tuning the biological activity and selectivity of thiazole-propionamide analogues.

Amino Acid Side Chain: The side chain of the amino acid residue—in the title compound, the methyl group of the alanine (B10760859) moiety—is fundamental for interaction with specific pockets in the target protein. In a comprehensive study on (S)-amino acid-derived thiazoles targeting the P-glycoprotein (P-gp), the identity of this side chain was shown to be crucial. Replacing the isopropyl side chain of a valine analogue with a smaller methyl group or removing it entirely (glycine analogue) significantly weakened the interaction. nih.gov Conversely, increasing its size to an isobutyl group (leucine analogue) switched the compound from an inhibitor to a stimulator of P-gp's ATPase activity. nih.gov This demonstrates that the size, shape, and lipophilicity of the amino acid side chain must be precisely matched to the topology of the binding site.

N-Terminal Modifications: The 2-amino group of the thiazole ring is a common site for modification, often acylated to form an amide linkage as seen in the title compound. SAR studies show a high degree of tolerance for a wide variety of substituents at this position. nih.govnih.gov In one series of antitubercular agents, introduction of substituted benzoyl groups at the N-2 position led to a more than 128-fold improvement in activity. nih.gov Similarly, in a series of adenosine (B11128) A3 receptor antagonists, simple N-acetyl or N-propionyl groups on the 2-aminothiazole core resulted in significant increases in both binding affinity and selectivity. nih.gov This suggests that the N-acyl group can engage in important hydrogen bonding or hydrophobic interactions that are not fulfilled by the free amine. However, the effect is context-dependent, as N-terminal capping in other molecular scaffolds has sometimes been shown to reduce activity. nih.gov

Modification SiteMoietyObserved Effect on ActivityCompound SeriesReference
Amino Acid Side ChainIsopropyl (Valine)Baseline activityP-gp modulators nih.gov
Amino Acid Side ChainIsobutyl (Leucine)Switched activity profile (inhibitor to stimulator)P-gp modulators nih.gov
Amino Acid Side ChainH (Glycine)Weakened interactionP-gp modulators nih.gov
N-Terminal (2-Amino)Substituted Benzoyl>100-fold improvement in potencyAntitubercular 2-aminothiazoles nih.govnih.gov
N-Terminal (2-Amino)Acetyl / PropionylGreatly increased affinity and selectivityAdenosine A3 antagonists nih.gov
N-Terminal (2-Amino)Various AmidesCommon strategy for functionalizationAnti-Candida agents mdpi.com

Stereochemical Implications for Receptor Binding and Enzyme Inhibition

Stereochemistry is a paramount factor in the interaction of chiral molecules with biological systems. For a compound like (S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide, which possesses at least one stereocenter at the α-carbon of the propionamide (B166681) moiety, the specific spatial arrangement of its atoms is critical for effective binding to chiral protein targets such as receptors and enzymes.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. One enantiomer, the eutomer, typically has much higher affinity for the target than the other, the distomer. This difference arises because the binding sites of proteins are themselves chiral, composed of L-amino acids, and thus form diastereomeric complexes with the enantiomers of a ligand, leading to different interaction energies.

This principle has been clearly demonstrated in thiazole-containing derivatives. In the development of novel modafinil (B37608) analogues targeting the dopamine (B1211576) transporter (DAT), a series of compounds with two chiral centers was synthesized and separated. nih.gov The study revealed that the stereoisomers with an (S,S) configuration generally exhibited the highest inhibitory activity and selectivity for DAT. nih.gov This stereopreference underscores the importance of a precise three-dimensional fit between the ligand and the transporter's binding pocket. The (S)-configuration of the title compound's amino acid moiety likely orients the methyl side chain, the amino group, and the carbonyl group in a specific spatial arrangement that is optimal for interaction with its intended biological target, whereas the (R)-enantiomer would be expected to bind with significantly lower affinity.

Comparative SAR Studies with Related Thiazole-Propionamide Analogues

Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. Comparing the activity of thiazole-containing compounds to their analogues where the thiazole ring is replaced by a bioisostere, such as an oxazole (B20620) or a thiadiazole, provides valuable SAR insights.

Thiazole vs. Oxazole: The replacement of the sulfur atom in a thiazole with an oxygen atom to form an oxazole can lead to significant changes in physicochemical and biological properties. In one study, the isosteric exchange of thiazole for oxazole in a series of antimicrobial agents was associated with a consistent decrease in lipophilicity (log k'w). mdpi.com In a different study focused on cancer prevention, thiazole derivatives were found to be slightly more active than their corresponding oxazole amide analogues. nih.gov This suggests that the electronic properties, size, and hydrogen bonding capabilities of the sulfur atom in the thiazole ring often provide advantages for biological activity over the more electronegative oxygen in the oxazole ring.

Thiazole vs. Thiadiazole: Thiadiazoles are also common bioisosteres of thiazoles. A study on adenosine A3 receptor antagonists compared a series of 4-(4-methoxyphenyl)-2-aminothiazole derivatives with 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives. nih.gov Within this specific series, the N-acetylated 1,2,4-thiadiazole (B1232254) analogue emerged as the most potent A3 antagonist, with a Kᵢ value of 0.79 nM, demonstrating superior affinity compared to the corresponding thiazole derivatives. nih.gov This highlights that while thiazole is a highly effective scaffold, subtle changes in ring electronics and hydrogen bonding patterns introduced by a different heteroaromatic ring can sometimes lead to improved target engagement.

Scaffold ComparisonCompound SeriesKey FindingReference
Thiazole vs. OxazoleAntimicrobial AgentsOxazole analogues were less lipophilic than thiazole analogues. mdpi.com
Thiazole vs. OxazoleAnticancer AgentsThiazole derivatives were slightly more active than oxazole analogues. nih.gov
Thiazole vs. 1,2,4-ThiadiazoleAdenosine A3 AntagonistsThe N-acetylated thiadiazole analogue was the most potent compound in the series. nih.gov

Mechanistic Exploration of Molecular Interactions and Biological Function

Characterization of Target Engagement and Binding Affinities

Studies on various 2-aminothiazole (B372263) derivatives have demonstrated their ability to bind to a diverse array of biological targets. For example, specific derivatives have been designed and synthesized to act as high-affinity ligands for metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). Other research has explored the binding of 2-aminothiazole-flavonoid hybrids to Tau protein, which is implicated in neurodegenerative diseases and certain cancers. These studies often involve spectrofluorometric approaches to determine binding affinity and elucidate the structure-activity relationship (SAR).

Enzyme Inhibition Kinetics and Allosteric Modulation

The 2-aminothiazole core is a common feature in many enzyme inhibitors. researchgate.net For instance, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide has been shown to have a potent inhibitory effect on Karyopherin-β1 (KPNB1), a nuclear import protein. nih.govmdpi.com Other derivatives have been investigated as dual inhibitors of breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl) and histone deacetylase (HDAC), two important targets in cancer therapy. rsc.org Studies in this area typically determine inhibition constants (Kᵢ) and IC₅₀ values to quantify the potency of the compounds and may use molecular docking to understand binding modes. nih.gov

Investigation of Cellular Pathway Perturbations

The anticancer effects of some 2-aminothiazole derivatives are linked to their ability to interfere with critical cellular signaling pathways. For example, compounds have been developed that target the Anaplastic Lymphoma Kinase (ALK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways, which are often dysregulated in cancer. The mechanism of action for some anticancer 2-aminothiazole compounds involves inducing cell cycle arrest, often at the G2/M phase, and promoting apoptosis (programmed cell death), which can be demonstrated through flow cytometric analysis. researchgate.net

Molecular Basis of Observed Biological Activities

Antimicrobial Activity: The 2-aminothiazole nucleus is a key component of many compounds with antibacterial and antifungal properties. researchgate.netnih.govnih.gov Their mechanism often involves the disruption of microbial cellular processes. Structure-activity relationship studies have shown that the nature and position of substituents on the thiazole (B1198619) ring are critical for antimicrobial potency and spectrum. nih.govnih.gov

Antitumor Activity: The antitumor activity of this class of compounds is well-documented. nih.govresearchgate.netnih.gov Thiazole-amino acid hybrid derivatives have been shown to exhibit significant cytotoxicity against various human cancer cell lines. nih.gov The molecular basis for this activity often involves the inhibition of key enzymes like protein kinases or topoisomerase II, or the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net

Anti-inflammatory Activity: Certain 2-aminothiazole derivatives exhibit anti-inflammatory properties. This is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Ligand-Receptor Interaction Dynamics

Understanding the dynamic interactions between 2-aminothiazole-based ligands and their protein targets is crucial for rational drug design. In silico studies, including molecular docking and molecular dynamics simulations, are frequently employed to predict and analyze these interactions. These computational methods help to identify key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand, providing a theoretical basis for the observed biological activity and guiding the synthesis of more potent and selective derivatives.

Advanced Spectroscopic and Analytical Characterization for Research Integrity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivityresearchgate.netnih.govmdpi.com

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide by providing detailed information about the chemical environment, connectivity, and spatial relationships of its atoms. Both ¹H and ¹³C NMR are used to piece together the molecular framework.

In ¹H NMR, the chemical shifts of protons are indicative of their local electronic environment. The spectrum would show distinct signals for the protons of the alanine (B10760859) moiety, the ethyl group, and the thiazole (B1198619) ring. For instance, the α-proton of the alanine portion is expected to appear as a quartet, coupled to the adjacent methyl protons, which would appear as a doublet. The thiazole ring protons typically resonate in the aromatic region of the spectrum. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish proton-proton coupling networks and confirm the connectivity between adjacent protons, for example, between the CH and CH₃ groups of the ethyl side chain.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the amide group is characteristically found far downfield. The carbon atoms of the thiazole ring have chemical shifts that are sensitive to the heteroatoms (nitrogen and sulfur) within the ring. excli.de Techniques like HSQC (Heteronuclear Single Quantum Coherence) correlate proton signals with their directly attached carbon atoms, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Amide N-H8.0 - 8.5-
Thiazole H-47.6 - 7.8140 - 145
Thiazole H-57.1 - 7.3115 - 120
N-CH (ethyl)5.2 - 5.650 - 55
α-CH (alanine)3.5 - 3.950 - 55
Amino NH₂1.5 - 2.5 (broad)-
CH₃ (ethyl)1.6 - 1.820 - 25
CH₃ (alanine)1.3 - 1.518 - 22
Amide C=O-170 - 175
Thiazole C-2-165 - 170

Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Exact Mass Determinationresearchgate.netmdpi.comnih.gov

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. excli.de

For this compound (C₈H₁₄N₄OS), the calculated monoisotopic mass is 214.0939 Da. Using electrospray ionization (ESI) in positive mode, the compound would be detected as the protonated molecular ion [M+H]⁺ at an m/z of 215.1012.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. uab.edu The protonated molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a fingerprint for the molecule's structure. Key fragmentations would include:

Amide Bond Cleavage: The most common fragmentation would occur at the amide bond, leading to the formation of ions corresponding to the alanine portion and the thiazole-ethyl-amine portion.

Loss of Ammonia (B1221849): Cleavage of the amino group from the alanine moiety is another expected fragmentation pathway. uni-muenster.de

Thiazole Ring Fragmentation: The thiazole ring can undergo cleavage, yielding characteristic ions.

Table 2: Predicted HRMS Fragments for [M+H]⁺ of this compound

m/z (Da) Formula Description
215.1012[C₈H₁₅N₄OS]⁺Protonated molecular ion [M+H]⁺
198.0747[C₈H₁₂N₃OS]⁺Loss of ammonia (NH₃) from the alanine moiety
144.0563[C₅H₈N₃S]⁺Cleavage of the amide bond (loss of C₃H₅NO)
127.0297[C₅H₇N₂S]⁺Ion resulting from cleavage and rearrangement
72.0447[C₃H₆NO]⁺Alanine-derived fragment from amide bond cleavage

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Identificationnih.govmdpi.comresearchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and together offer a comprehensive vibrational fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its bonds. Key absorption bands for this compound would include:

N-H Stretching: Two distinct bands are expected in the 3400-3200 cm⁻¹ region, corresponding to the primary amine (NH₂) and the secondary amide (N-H) groups.

C-H Stretching: Bands in the 3000-2850 cm⁻¹ region are due to the stretching of aliphatic C-H bonds in the ethyl and methyl groups.

C=O Stretching (Amide I): A strong, sharp absorption band around 1680-1640 cm⁻¹ is characteristic of the amide carbonyl group. mdpi.com

N-H Bending (Amide II): A band around 1570-1515 cm⁻¹ arises from the N-H bending coupled with C-N stretching of the amide linkage.

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring appear in the 1600-1400 cm⁻¹ region. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary data, especially for the C-S bond and the symmetric vibrations of the thiazole ring. scirp.orgresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational Mode FTIR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch (Amine, Amide)3400 - 32003400 - 3200
C-H Stretch (Aliphatic)3000 - 28503000 - 2850
C=O Stretch (Amide I)1680 - 1640 (Strong)1680 - 1640 (Weak)
N-H Bend (Amide II)1570 - 1515-
C=N / C=C Stretch (Thiazole)1600 - 14001600 - 1400
C-S Stretch (Thiazole)750 - 600750 - 600 (Strong)

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Should the compound be crystalline, single-crystal X-ray crystallography stands as the definitive method for determining its three-dimensional structure in the solid state. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

Crucially, for a chiral molecule like this compound, X-ray crystallography can unambiguously determine the absolute configuration of the stereocenter at the α-carbon of the alanine residue, confirming the (S)-enantiomer. This is achieved through the analysis of anomalous dispersion effects, often requiring a good quality crystal and appropriate data collection strategies.

Furthermore, the crystal structure reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds involving the amine and amide groups, which dictate the compound's solid-state properties.

Chromatographic Techniques for Purity Assessment and Isomer Separationnih.govresearchgate.net

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or related substances. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for determining chemical purity. A reversed-phase method, typically using a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. When coupled with a mass spectrometer (HPLC-MS), this technique allows for the identification of impurities by providing their molecular weights. journalijar.com

To assess the stereochemical purity, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. This separation is critical to determine the enantiomeric excess (e.e.) of the desired (S)-isomer, ensuring that the sample is not a racemic mixture.

Table 4: Representative HPLC Method Parameters

Parameter Purity Assessment (RP-HPLC) Isomer Separation (Chiral HPLC)
Column C18, 4.6 x 150 mm, 5 µmChiral Stationary Phase (e.g., cellulose-based)
Mobile Phase Acetonitrile / Water with 0.1% Formic AcidHeptane / Isopropanol
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nm / Mass SpectrometryUV at 254 nm
Column Temp. 25 °C25 °C

Computational Chemistry and in Silico Modeling in Compound Discovery

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.net These calculations provide fundamental information about a compound's properties, such as its stability, reactivity, and the nature of its chemical bonds.

For thiazole (B1198619) derivatives, DFT is used to determine key electronic parameters that influence their biological activity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity, while the MEP map reveals the charge distribution and helps identify sites prone to electrophilic or nucleophilic attack. researchgate.net In a study on a related thiazole benzenesulfonamide, DFT calculations were performed using the B3LYP/cc-pVDZ basis set to define the molecular geometry and electronic properties. researchgate.net Such analyses are critical for understanding how a molecule like (S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide might interact with biological targets.

Table 1: Illustrative Electronic Properties from DFT Calculations for a Thiazole Derivative

Parameter Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -1.5 eV Indicates electron-accepting capability
HOMO-LUMO Gap 5.0 eV Relates to chemical reactivity and stability
Dipole Moment 3.2 Debye Influences solubility and binding interactions

Note: Data is representative of typical values for this class of compounds based on available literature.

Molecular Docking and Scoring Functions for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is essential for understanding the mechanism of action and for structure-based drug design. The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy using a scoring function. nih.govnih.gov

Docking studies on various 2-aminothiazole (B372263) derivatives have been conducted to explore their potential as inhibitors for targets like fibroblast growth factor receptor 1 (FGFR1) and tubulin. nih.govnih.gov In these studies, the thiazole moiety often plays a key role in forming critical interactions, such as hydrogen bonds and arene-H bonds, with conserved amino acid residues in the protein's active site. nih.gov For example, the docking of a thiazole derivative into the colchicine (B1669291) binding site of tubulin showed that the thiazole ring's sulfur atom could form a bond with the AsnB249 residue, contributing to the stability of the complex. nih.gov A reliable scoring function is crucial for ranking different binding poses and distinguishing the native-like conformation from incorrect ones. nih.gov

Table 2: Example of Molecular Docking Results for a Thiazole Derivative

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
FGFR1 -8.5 Glu531, Ala532 Hydrogen Bond
Tubulin -7.9 AsnB249, AsnA101 Sulfur Bond, Arene-H Bond
Protein Kinase -9.2 Lys45, Asp158 Hydrogen Bond, Hydrophobic

Note: This table illustrates typical findings from docking studies on related 2-aminothiazole compounds. nih.govnih.gov

Molecular Dynamics Simulations for Protein-Ligand Complex Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological environment than static docking poses. nih.gov By simulating the movements of atoms, MD can be used to assess the stability of the predicted binding mode and the persistence of key interactions. nih.govresearchgate.net

The stability of the complex is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD profile over the simulation time suggests that the ligand remains securely bound in the active site. researchgate.net MD simulations are crucial for refining docking results and confirming that the interactions predicted, such as hydrogen bonds, are maintained throughout the simulation. nih.gov This method has been successfully applied to qualitatively estimate the binding stability of ligands to various pharmaceutically relevant targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govexcli.de QSAR models are valuable tools for predicting the activity of novel compounds and for guiding the rational design of more potent analogs. nih.govresearchgate.net

For thiazole-containing compounds, QSAR studies have been developed to understand the structural requirements for various activities, including antioxidant and antimicrobial effects. nih.govnih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods like Multiple Linear Regression (MLR) to create a predictive equation. nih.govexcli.de For a series of 2-aminothiazole sulfonamide derivatives, QSAR models revealed that properties such as mass, polarizability, electronegativity, and van der Waals volume were key factors influencing their antioxidant activity. nih.gov The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. researchgate.net

Table 3: Example of a QSAR Model Equation

Model Equation Statistical Parameters Key Descriptors
pIC50 = 0.85(LogP) - 0.23(MolWt) + 1.12*(TPSA) + 2.54 r² = 0.92, q² = 0.81 LogP (Hydrophobicity), MolWt (Molecular Weight), TPSA (Topological Polar Surface Area)

Note: This is a representative QSAR equation illustrating the relationship between molecular descriptors and biological activity (pIC50).

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a powerful computational strategy used to screen vast libraries of compounds to identify potential drug candidates. nih.gov This process can be broadly categorized into structure-based and ligand-based methods. Structure-based virtual screening relies on docking a library of compounds into the 3D structure of a target protein. Ligand-based drug design, on the other hand, is used when the 3D structure of the target is unknown. These methods utilize information from a set of known active ligands to identify new molecules with similar properties. nih.gov

A common ligand-based approach is pharmacophore modeling, which defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This pharmacophore model is then used as a query to search for matching molecules in a database. In a study aimed at identifying FGFR1 inhibitors, a validated pharmacophore model was used to screen a database of 400,000 molecules, resulting in 2,800 initial hits. These hits were then filtered and subjected to molecular docking to refine the selection, ultimately leading to the identification of a promising thiazol-2-amine derivative. nih.gov This hierarchical approach, combining ligand-based and structure-based methods, is a highly effective strategy in modern drug discovery.

Broader Research Implications and Future Perspectives

Potential for Scaffold Diversification and Lead Optimization

The 2-aminothiazole (B372263) core is a cornerstone for combinatorial chemistry and lead optimization due to its synthetic tractability and the multiple points available for chemical modification. mdpi.comnih.gov Strategies for lead optimization focus on systematically altering the molecule's structure to enhance efficacy, improve pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADMET), and reduce toxicity. nih.gov For a compound like (S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide, diversification can be explored by modifying the propionamide (B166681) side chain, the ethyl linker, and the thiazole (B1198619) ring itself.

Structure-activity relationship (SAR) studies on various 2-aminothiazole libraries have demonstrated that even minor modifications can significantly impact biological activity. nih.govnih.gov For example, substitutions at the C4 and C5 positions of the thiazole ring or acylation of the 2-amino group have been shown to modulate the potency and selectivity of these compounds across different target classes. nih.govnih.gov The process of moving from an initial "hit" compound to a viable "lead" involves iterative cycles of chemical synthesis and biological testing to build a comprehensive SAR map, guiding the design of more potent and drug-like candidates. nih.govresearchgate.net

Table 1: Examples of Scaffold Diversification in 2-Aminothiazole Derivatives and Impact on Activity
Scaffold Modification SiteExample of ModificationResulting Derivative ClassObserved Impact on Biological ActivityReference
2-Amino GroupAcylation with various carboxylic acidsN-Acyl-2-aminothiazolesModulates antagonist activity at adenosine (B11128) receptors and inhibitory activity against kinases. nih.gov
Thiazole C4 PositionSubstitution with aryl groups (e.g., phenyl, pyridyl)4-Aryl-2-aminothiazolesSignificantly influences anticancer activity; meta-halogen substitution on the aryl ring showed better antitumor effects than methyl substitution. nih.gov
Thiazole C5 PositionSubstitution with lipophilic groups (e.g., methyl, bromo)5-Substituted-2-aminothiazolesEnhances antitumor activity against human lung cancer and glioma cell lines. nih.gov
2-Amino and Thiazole C4Combination of N-substitution and C4-aryl groupN,4-Disubstituted-2-aminothiazolesIdentified potent modulators of transcriptional repression, relevant for Huntington's disease. nih.gov

Exploration of Novel Therapeutic Avenues and Target Classes

The 2-aminothiazole framework is a component of numerous compounds with a remarkably broad spectrum of biological activities. mdpi.comnih.gov This versatility suggests that derivatives of this compound could be explored for a multitude of therapeutic applications beyond a single disease area. The scaffold is present in clinically approved drugs such as the anticancer agent Dasatinib, an inhibitor of multiple tyrosine kinases, and several third-generation cephalosporin (B10832234) antibiotics, including Cefdinir, highlighting its therapeutic success. nih.govresearchgate.net

Research has identified 2-aminothiazole derivatives as potent agents in numerous domains:

Anticancer: Targeting a variety of enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), Aurora kinases, PI3K, EGFR, and B-RAF. nih.govresearchgate.net

Antimicrobial: Exhibiting activity against bacteria, fungi, and mycobacteria, including drug-resistant strains. mdpi.comtandfonline.com Some derivatives are known to inhibit bacterial enzymes like MurB and type II topoisomerases. tandfonline.comresearchgate.net

Anti-inflammatory: Acting as inhibitors of prostaglandin (B15479496) E2 (PGE2) generation. researchgate.net

Neuroprotective: Showing potential as modulators for neurological conditions like Huntington's disease and as antagonists for adenosine receptors. nih.govnih.gov

Antiprion: Demonstrating activity against prion diseases in cellular models. nih.gov

Ion Channel Modulation: Acting as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov

Table 2: Therapeutic Targets and Potential Applications of 2-Aminothiazole Derivatives
Derivative ClassBiological Target ClassSpecific Target ExamplePotential Therapeutic ApplicationReference
N-(Thiazol-2-yl) amidesKinasesBCR-Abl, Src familyOncology (e.g., Leukemia) nih.gov
Substituted 2-aminothiazolesBacterial EnzymesMurB, DNA GyraseInfectious Diseases tandfonline.comresearchgate.net
N-(Thiazol-2-yl) benzamidesIon ChannelsZinc-Activated Channel (ZAC)Neurological Disorders nih.gov
Phenyl-substituted 2-aminothiazolesTranscription FactorsREST/NRSFHuntington's Disease nih.gov
Isoxazolyl-substituted 2-aminothiazolesPrion ProteinsPrPScPrion Diseases nih.gov
Various Amide DerivativesGPCRsAdenosine A1/A2A ReceptorsVarious (e.g., CNS, cardiovascular) nih.gov

Addressing Challenges in Resistance Mechanisms through Structural Modification

The rise of drug resistance in both infectious diseases and oncology is a critical global health issue that severely limits the effectiveness of existing therapies. mdpi.com A key strategy to overcome this challenge is the development of novel chemical entities that can bypass established resistance mechanisms. The structural plasticity of the 2-aminothiazole scaffold makes it an excellent starting point for designing compounds active against resistant pathogens and cancer cells. nih.govmdpi.com

By modifying the core structure, researchers have successfully generated derivatives that exhibit potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. mdpi.comresearchgate.net Similarly, novel derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and various resistant fungal species. mdpi.com In oncology, the synthesis of new generations of 2-aminothiazole-based kinase inhibitors aims to be effective against tumors that have developed resistance to first-line treatments. nih.gov These efforts often involve designing molecules that bind to their targets in a different manner or that inhibit targets in alternative, essential pathways.

Development of Advanced Methodologies for Synthesis and Characterization

The continued interest in 2-aminothiazoles has driven the development of both classical and novel synthetic methodologies. The most established route is the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea (B124793) or thioamide. nih.govrsc.org Modern advancements include the development of efficient one-pot synthesis protocols and the use of novel, recoverable magnetic nanocatalysts to improve reaction yields and environmental footprint. rsc.orgderpharmachemica.com

The structural confirmation and characterization of these synthesized compounds rely on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the precise molecular structure, while High-Resolution Mass Spectrometry (HRMS) provides exact molecular weight for formula confirmation. mdpi.com Infrared (IR) spectroscopy is used to identify key functional groups present in the molecule.

Table 3: Methodologies for Synthesis and Characterization of 2-Aminothiazole Derivatives
MethodologyDescriptionApplication/PurposeReference
Hantzsch SynthesisCondensation of α-haloketones with thiourea/thioamides.Primary method for forming the core thiazole ring. nih.govrsc.org
One-Pot ReactionsMulti-step reactions carried out in a single reactor.Improves efficiency, reduces waste, and simplifies the synthetic process. rsc.org
Coupling ReactionsReactions like Suzuki coupling to attach aryl groups.Enables scaffold diversification by adding complex substituents. nih.gov
NMR Spectroscopy¹H and ¹³C NMR provide detailed information on molecular structure.Structural elucidation and verification of synthesized compounds. mdpi.com
Mass SpectrometryTechniques like HRMS determine the precise mass-to-charge ratio.Confirmation of molecular formula and purity. mdpi.com

Integration of Multi-Omics Data in Understanding Compound Action

A significant future perspective in the study of this compound and its analogs lies in the integration of multi-omics data to achieve a holistic understanding of their biological effects. nih.govpharmafeatures.com This approach moves beyond studying the interaction with a single target and aims to map the compound's impact on the entire biological system by analyzing genomics, transcriptomics, proteomics, and metabolomics datasets. nih.govmdpi.com

While this level of analysis has not been specifically reported for the title compound, it represents the next frontier for characterizing promising drug candidates. researchgate.net For instance, proteomics can identify both intended and unintended protein targets, metabolomics can reveal perturbations in cellular metabolic pathways, and transcriptomics can show how the compound alters gene expression. nih.govresearchgate.net This comprehensive view is crucial for uncovering novel mechanisms of action, identifying biomarkers for efficacy, and predicting potential toxicity early in the drug discovery process. ahajournals.org

Furthermore, computational tools are becoming increasingly integrated with experimental data. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate chemical structure with biological activity, are already widely used for 2-aminothiazole derivatives to build predictive models for designing new compounds with enhanced potency. tandfonline.comnih.govresearchgate.net Integrating these in-silico models with multi-omics data can create powerful predictive systems for drug discovery, accelerating the journey from a promising scaffold to a clinically effective therapeutic. ahajournals.org

Table 4: Potential Applications of Multi-Omics in Characterizing 2-Aminothiazole Derivatives
Omics FieldMethodologyPotential InsightsReference
ProteomicsMass spectrometry-based protein quantificationIdentification of direct binding targets and off-target effects; pathway analysis. nih.gov
TranscriptomicsRNA-SequencingUnderstanding changes in gene expression profiles; identifying affected signaling pathways. researchgate.net
MetabolomicsLC-MS or NMR-based metabolite profilingRevealing alterations in cellular metabolism; identifying biomarkers of drug response or toxicity. researchgate.net
GenomicsDNA sequencingIdentifying genetic factors that influence individual drug response (pharmacogenomics). pharmafeatures.com
Computational BiologyQSAR, Molecular Docking, MD SimulationsPredicting activity of new derivatives; understanding ligand-target interactions at the molecular level. tandfonline.comnih.gov

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves coupling the thiazole-ethylamine moiety with a protected (S)-alanine derivative, followed by deprotection. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Temperature control : Maintain 0–5°C during coupling to minimize racemization .
  • Monitoring : Use thin-layer chromatography (TLC) with ninhydrin staining to track amine intermediates .
  • Purification : Employ flash chromatography or recrystallization for high-purity yields .

Q. Which analytical techniques are most effective for characterizing purity and structure?

  • Methodological Answer:

  • NMR spectroscopy : Confirm stereochemistry (¹H/¹³C-NMR) and detect impurities (e.g., diastereomers) .
  • HPLC-MS : Quantify purity and validate molecular weight .
  • X-ray crystallography : Resolve absolute configuration using SHELX software for structure refinement .

Q. How does the thiazole ring influence chemical reactivity and stability?

  • Methodological Answer: The thiazole ring’s electron-deficient nature:

  • Enhances stability : Under acidic conditions due to resonance stabilization of the heterocycle .
  • Increases hydrolysis risk : Amide bonds adjacent to thiazole may degrade under basic conditions; monitor pH during storage .

Advanced Research Questions

Q. How can stereochemical inconsistencies during synthesis be resolved?

  • Methodological Answer:

  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • X-ray crystallography : Validate configuration via SHELXL refinement of single crystals .
  • Circular Dichroism (CD) : Compare experimental spectra with computational predictions to resolve ambiguities .

Q. What computational methods predict conformational dynamics in solution?

  • Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects using AMBER or GROMACS with explicit water models .
  • Density Functional Theory (DFT) : Optimize geometry and calculate NMR chemical shifts (e.g., B3LYP/6-31G*) .
  • Validation : Compare simulated NOESY correlations with experimental NMR data to reconcile discrepancies .

Q. How to address contradictory binding assay data for biological target interactions?

  • Methodological Answer:

  • Orthogonal assays : Use surface plasmon resonance (SPR) for kinetic analysis and isothermal titration calorimetry (ITC) for thermodynamic validation .
  • Mutagenesis studies : Identify critical residues in target proteins to clarify binding mechanisms .

Q. What strategies elucidate metabolic fate amid conflicting in vitro models?

  • Methodological Answer:

  • Cross-model validation : Compare liver microsome data with primary hepatocyte assays .
  • Isotope tracing : Use ¹⁴C-labeled compound to track metabolite formation via LC-MS .
  • Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

Data Contradiction Analysis

Q. How to resolve discrepancies between simulated and experimental NMR spectra?

  • Methodological Answer:

  • Solvent effects : Re-run simulations with explicit solvent molecules (e.g., DMSO-d6) .
  • Conformational averaging : Use variable-temperature NMR to detect dynamic equilibria .
  • DFT refinement : Adjust basis sets (e.g., 6-311++G**) for better accuracy in shift predictions .

Tables for Key Data

Property Method/Technique Reference
Stereochemical purityChiral HPLC (Chiralpak IA)
Thermal stabilityTGA/DSC analysis
Hydrolysis kinetics (pH 7.4)UV-Vis spectrophotometry
Binding affinity (KD)SPR with immobilized target

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.